molecular formula C16H20N4O3 B4132593 2-(4-propionylphenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)propyl]acetamide

2-(4-propionylphenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)propyl]acetamide

Cat. No. B4132593
M. Wt: 316.35 g/mol
InChI Key: LHMMOSOJAXVLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-propionylphenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)propyl]acetamide, also known as PPTA, is a chemical compound that has been studied extensively for its potential applications in scientific research.

Scientific Research Applications

2-(4-propionylphenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)propyl]acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, a protein that plays a key role in regulating neuronal activity. 2-(4-propionylphenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)propyl]acetamide has been used to study the role of the sigma-1 receptor in various physiological processes, including pain perception, memory formation, and neuroprotection.

Mechanism of Action

2-(4-propionylphenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)propyl]acetamide acts as a selective sigma-1 receptor agonist, which means it binds to and activates the sigma-1 receptor. This activation leads to a cascade of cellular events, including the release of various neurotransmitters and the modulation of ion channels. These effects ultimately lead to changes in neuronal activity and can have a wide range of physiological effects.
Biochemical and Physiological Effects:
2-(4-propionylphenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)propyl]acetamide has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channels, the release of neurotransmitters, and the regulation of various signaling pathways. These effects can lead to changes in neuronal activity, pain perception, and memory formation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-propionylphenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)propyl]acetamide in lab experiments is its high affinity for the sigma-1 receptor. This allows for precise targeting of this receptor and can lead to more accurate and reproducible results. However, one limitation of using 2-(4-propionylphenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)propyl]acetamide is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.

Future Directions

There are many potential future directions for research on 2-(4-propionylphenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)propyl]acetamide. One area of interest is the role of the sigma-1 receptor in neurodegenerative diseases, such as Alzheimer's and Parkinson's. 2-(4-propionylphenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)propyl]acetamide may have potential therapeutic applications in these diseases by modulating neuronal activity and protecting against cell death. Another area of interest is the development of more selective sigma-1 receptor agonists that can target specific subtypes of this receptor. This could lead to more precise targeting of neuronal circuits and more effective treatments for various neurological disorders.

properties

IUPAC Name

2-(4-propanoylphenoxy)-N-[2-(1,2,4-triazol-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-3-15(21)13-4-6-14(7-5-13)23-9-16(22)18-8-12(2)20-11-17-10-19-20/h4-7,10-12H,3,8-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMMOSOJAXVLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(=O)NCC(C)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.